molecular formula C12H13N2+ B13420445 Pyridinium, 4-(4-aminophenyl)-1-methyl- CAS No. 46311-40-4

Pyridinium, 4-(4-aminophenyl)-1-methyl-

Katalognummer: B13420445
CAS-Nummer: 46311-40-4
Molekulargewicht: 185.24 g/mol
InChI-Schlüssel: QHYLCANOPQWQFG-UHFFFAOYSA-O
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyridinium, 4-(4-aminophenyl)-1-methyl- is a compound belonging to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound features a pyridinium ring substituted with a 4-aminophenyl group and a methyl group, making it a versatile molecule with unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Pyridinium, 4-(4-aminophenyl)-1-methyl- typically involves the reaction of 4-aminobenzaldehyde with methylpyridinium salts under controlled conditions. One common method is the Zincke reaction, which involves the cyclocondensation of aromatic diamines with 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts . This reaction is carried out in ethanol at reflux temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of Pyridinium, 4-(4-aminophenyl)-1-methyl- often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may involve continuous flow reactors to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

Pyridinium, 4-(4-aminophenyl)-1-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydropyridine derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Pyridinium, 4-(4-aminophenyl)-1-methyl- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Pyridinium, 4-(4-aminophenyl)-1-methyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Pyridinium, 4-(4-aminophenyl)-1-methyl- is unique due to its combination of a pyridinium ring with both a 4-aminophenyl group and a methyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

46311-40-4

Molekularformel

C12H13N2+

Molekulargewicht

185.24 g/mol

IUPAC-Name

4-(1-methylpyridin-1-ium-4-yl)aniline

InChI

InChI=1S/C12H12N2/c1-14-8-6-11(7-9-14)10-2-4-12(13)5-3-10/h2-9,13H,1H3/p+1

InChI-Schlüssel

QHYLCANOPQWQFG-UHFFFAOYSA-O

Kanonische SMILES

C[N+]1=CC=C(C=C1)C2=CC=C(C=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.